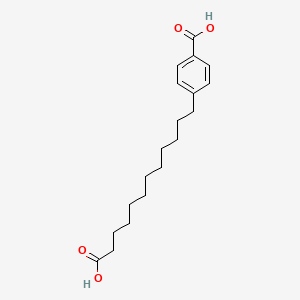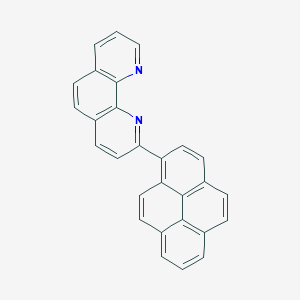
2-(Pyren-1-yl)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyren-1-yl)-1,10-phenanthroline is a compound that combines the structural features of pyrene and phenanthroline. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while phenanthroline is a heterocyclic compound often used as a ligand in coordination chemistry. The combination of these two moieties results in a compound with unique electronic and photophysical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-yl)-1,10-phenanthroline typically involves the coupling of pyrene and phenanthroline derivatives. One common method is the Friedel-Crafts acylation of pyrene with a phenanthroline derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyren-1-yl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of pyrene-1,10-quinone derivatives.
Reduction: Formation of reduced pyrene derivatives.
Substitution: Various substituted pyrene-phenanthroline derivatives depending on the electrophile or nucleophile used.
Applications De Recherche Scientifique
2-(Pyren-1-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Employed as a fluorescent probe for studying biological systems due to its strong fluorescence.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 2-(Pyren-1-yl)-1,10-phenanthroline is primarily based on its ability to interact with metal ions and other molecules through coordination and π-π interactions. The phenanthroline moiety acts as a bidentate ligand, coordinating to metal centers, while the pyrene moiety can engage in π-π stacking interactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyren-1-yl)pyridine: Similar in structure but with a pyridine ring instead of phenanthroline.
2-(Pyren-1-yl)benzimidazole: Contains a benzimidazole ring instead of phenanthroline.
4-(Pyren-1-yl)pyridine: Another pyrene-pyridine derivative with different substitution patterns.
Uniqueness
2-(Pyren-1-yl)-1,10-phenanthroline is unique due to its combination of pyrene and phenanthroline, which imparts distinct photophysical properties and coordination abilities. This makes it particularly valuable in applications requiring strong fluorescence and metal coordination, such as in the development of sensors and optoelectronic devices .
Propriétés
Formule moléculaire |
C28H16N2 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-pyren-1-yl-1,10-phenanthroline |
InChI |
InChI=1S/C28H16N2/c1-3-17-6-7-19-10-13-22(23-14-11-18(4-1)25(17)26(19)23)24-15-12-21-9-8-20-5-2-16-29-27(20)28(21)30-24/h1-16H |
Clé InChI |
ZYXMUDSQPAMEGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


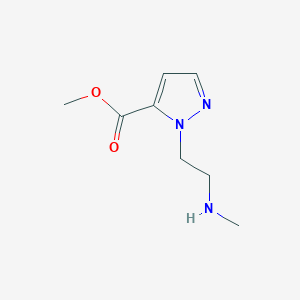
![Azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;iron](/img/structure/B12831773.png)
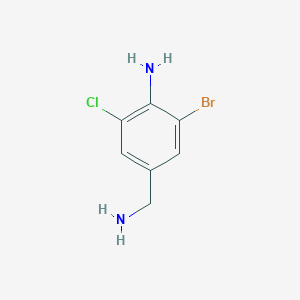

![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)


![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
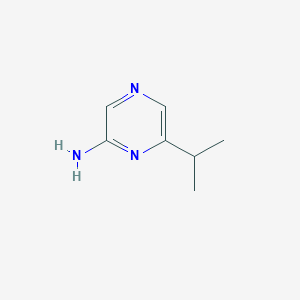
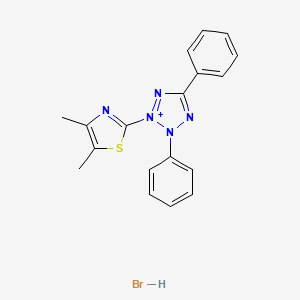
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)
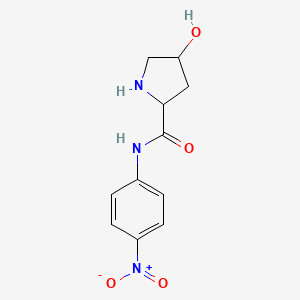
![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
